molecular formula C20H24FN7O B2631217 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one CAS No. 923512-23-6

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B2631217
CAS No.: 923512-23-6
M. Wt: 397.458
InChI Key: LQNWELPURMAIKY-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

Systematic IUPAC Name Breakdown

The systematic name delineates three critical domains:

  • Triazolopyrimidine core : The 3H-triazolo[4,5-d]pyrimidin-7-yl group forms a fused bicyclic system where positions 4 and 5 of the pyrimidine ring merge with the triazole moiety.
  • Piperazine linkage : The 4-(piperazin-1-yl) component introduces a six-membered diamine ring, providing conformational flexibility and hydrogen-bonding capacity.
  • 3,3-Dimethylbutan-1-one terminus : This aliphatic ketone group enhances lipophilicity and steric bulk, potentially influencing target selectivity.
Table 1: Molecular Descriptors
Property Value
Molecular Formula C₂₄H₂₄FN₇O
Molecular Weight 445.5 g/mol
IUPAC Name 1-[4-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3,3-dimethylbutan-1-one
SMILES Notation CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=C3N=C(N=N3C4=CC=C(C=C4)F)N2

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

  • ¹H NMR : A singlet at δ 1.20 ppm (6H) confirms the two methyl groups on the butanone chain. The piperazine protons appear as multiplet clusters between δ 2.50–3.80 ppm, while aromatic protons from the fluorophenyl group resonate at δ 7.45–8.10 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 208.5 ppm, with quaternary carbons in the triazolopyrimidine core between δ 150–160 ppm.
  • High-Resolution Mass Spectrometry : An [M+H]⁺ ion at m/z 446.2093 confirms the molecular formula.

Properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN7O/c1-20(2,3)12-16(29)26-8-10-27(11-9-26)18-17-19(23-13-22-18)28(25-24-17)15-6-4-14(21)5-7-15/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNWELPURMAIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been identified as an inhibitor of the GCN2 protein kinase, which is involved in the cellular stress response. The compound binds to the active site of GCN2, inhibiting its activity and thereby modulating the stress response pathway. Additionally, it interacts with other biomolecules such as USP28, a deubiquitinating enzyme, affecting protein stability and degradation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target proteins. The compound binds to the active site of GCN2, inhibiting its kinase activity and preventing the phosphorylation of eIF2α, a key step in the stress response pathway. Additionally, it binds to USP28, leading to the inhibition of its deubiquitinating activity, which affects protein stability and turnover. These interactions result in changes in gene expression and cellular responses to stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target proteins and prolonged effects on cellular function. Degradation products may form over time, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target proteins without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity.

Biological Activity

The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one is a complex molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and efficacy against various biological targets, particularly in cancer therapy.

Chemical Structure and Properties

The compound's molecular formula is C23H29FN6O4SC_{23}H_{29}FN_6O_4S with a molecular weight of approximately 511.621 g/mol. Its structure includes a piperazine ring and a triazolopyrimidine moiety, which are crucial for its biological activity.

Antiproliferative Activity

Recent studies have shown that compounds containing the triazolo[4,5-d]pyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have been evaluated for their ability to inhibit the growth of human breast cancer cells (MCF-7) and other malignancies. The IC50 values for these compounds often range from 10 to 30 µM, indicating moderate to potent activity depending on the specific substitutions on the triazole and piperazine rings .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1-(4-(3-(4-fluorophenyl)-...MCF-718PARP inhibition and apoptosis induction
1-(4-(substituted)piperazin-1-yl)MCF-757.3PARP inhibition
Fluorinated triazolesVarious10 - 30Cell cycle arrest and apoptosis

The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of Poly (ADP-ribose) polymerase (PARP). This enzyme plays a critical role in DNA repair processes; thus, its inhibition leads to increased DNA damage in cancer cells. Studies have demonstrated that treatment with this compound enhances cleavage of PARP and increases caspase activity, indicating the induction of apoptosis .

Case Studies

In a notable study published in Molecules, compounds similar to the one were tested for their effects on human breast cancer cells. The results indicated that these compounds not only inhibited cell proliferation but also induced significant apoptosis through caspase activation. The study highlighted that specific modifications on the piperazine and triazole rings could enhance biological activity significantly .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with a triazole-pyrimidine scaffold exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it could inhibit cell proliferation and induce apoptosis in human cancer cells. For instance, a related compound showed an IC50 value of 1.4 μM against the MDA-MB-231 breast cancer cell line, suggesting that similar derivatives could possess comparable efficacy .

Antimicrobial Properties

The triazole moiety is known for its antimicrobial activity. Research has shown that derivatives of triazolo-pyrimidines can effectively combat various bacterial strains and fungi. The compound's structure allows for enhanced interaction with microbial enzymes, potentially leading to the development of new antibiotics .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of similar triazolo-pyrimidine derivatives. The results indicated significant antitumor activity in vitro against various cancer cell lines, with a focus on the mechanisms of apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of triazole derivatives. The study demonstrated that compounds similar to 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one exhibited potent activity against resistant bacterial strains, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Compound A : 3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

  • Key Differences: Replaces the dimethylbutanone group with a benzyl-substituted triazolo-pyrimidinone core. Incorporates a phenylpiperazine moiety instead of a piperazine linked to butanone.
  • The phenylpiperazine substituent could alter receptor selectivity compared to the target compound’s unsubstituted piperazine .

Compound B : (3R)-3-Amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one

  • Key Differences: Features a trifluoromethyl group on the triazolo-pyrazine ring and a 2,4,5-trifluorophenyl substituent. Includes an amino group on the butanone chain, which may facilitate hydrogen bonding.
  • Multiple fluorine atoms on the aryl ring may improve binding affinity to hydrophobic pockets in target enzymes .

Compound C : Nitroimidazole and Nitrofuryl Derivatives (from )

  • Key Differences :
    • Nitroimidazole derivatives lack the triazolo-pyrimidine core but share nitro-substituted aromatic systems.
  • Implications :
    • Nitro groups are associated with antimycobacterial activity but may introduce toxicity risks.
    • The absence of a triazolo-pyrimidine scaffold in these derivatives reduces structural similarity but highlights the importance of electron-deficient aromatic systems in biological activity .

Quantitative Comparison of Structural and Functional Properties

Property Target Compound Compound A Compound B Compound C (Nitroimidazole)
Molecular Weight 435.50 g/mol 472.48 g/mol 498.43 g/mol ~300–400 g/mol (typical range)
Core Structure Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidinone Triazolo[4,3-a]pyrazine Nitroimidazole/nitrofuryl
Key Substituents 4-Fluorophenyl, piperazine Benzyl, phenylpiperazine Trifluoromethyl, amino Nitro, heteroaryl
Lipophilicity (Predicted) Moderate (logP ~3.2) High (logP ~4.1) Moderate (logP ~3.5) Variable (logP ~1.5–2.5)
Biological Activity Not reported (structural analysis only) Unreported Unreported Antimycobacterial (nitro derivatives)

Mechanistic Insights from Substituent Analysis

  • Fluorine vs. Nitro Groups :
    • The 4-fluorophenyl group in the target compound may offer a balance between electron-withdrawing effects and reduced toxicity compared to nitro groups, which are associated with mutagenicity in some contexts .
  • Triazolo-Pyrimidine Core: This scaffold is structurally analogous to purines, enabling interactions with ATP-binding sites in kinases or GPCRs. Modifications like dimethylbutanone (target compound) or trifluoromethyl (Compound B) tailor steric and electronic properties for target specificity .

Q & A

Q. What computational tools predict metabolic hotspots and guide deuteration for improved half-life?

  • Methodological Answer : Software like Schrödinger’s Metabolite Predictor identifies vulnerable sites (e.g., piperazine N-methyl groups). Deuteration at the dimethylbutanone β-position reduces oxidative metabolism, as shown in analogs with 2-fold increased t₁/₂ .

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